A Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Synthesis, Characterization, and Potential Applications
A Technical Guide to 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline: Synthesis, Characterization, and Potential Applications
CAS Number: 573711-38-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific detailed experimental data for this exact molecule is limited in publicly available literature, this document extrapolates from established knowledge of analogous pyrazole and aniline derivatives to present its physicochemical properties, plausible synthetic routes, and potential biological activities. This guide serves as a foundational resource for researchers investigating this and related chemical entities.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules. Their diverse pharmacological profiles include anti-inflammatory, anticancer, antimicrobial, and antiviral activities.[1][2][3] The incorporation of a bromo-substituted pyrazole linked to an aniline moiety suggests potential for this compound to act as a versatile scaffold in the design of novel therapeutic agents. The aniline group provides a key site for further functionalization, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 573711-38-3 | [4] |
| Molecular Formula | C₁₀H₁₀BrN₃ | [5] |
| Molecular Weight | 252.11 g/mol | [6] |
| Appearance | Likely a solid at room temperature | Inferred |
| Purity | Typically available in purities of 95% or higher for research purposes. | [7] |
Note: Some sources may list a different CAS number (e.g., 175201-77-1) for what appears to be the same chemical structure; however, 573711-38-3 is more consistently cited.
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline is not available. However, based on the synthesis of structurally related compounds, a plausible synthetic strategy would involve a Suzuki-Miyaura cross-coupling reaction. This widely used carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids or esters.[8][9]
General Synthetic Workflow
A potential synthetic workflow is outlined below. This represents a generalized approach that would require optimization for this specific target molecule.
Caption: General workflow for the synthesis and evaluation of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and would require optimization.
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Reaction Setup: To a reaction vessel, add 4-bromo-1-methyl-3-iodopyrazole (1.0 eq), 3-aminophenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
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Solvent and Base: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), and a base such as potassium carbonate (2.0 eq).
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Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
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Reaction Conditions: Heat the mixture to a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline.
Potential Biological Activities and Signaling Pathways
While no specific biological data for 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline has been reported, the pyrazole and aniline moieties are present in numerous compounds with significant pharmacological activities.
Postulated Biological Activities
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Anticancer: Many pyrazole derivatives exhibit anticancer properties by inhibiting various protein kinases.[2][10] For instance, some N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown potent inhibitory activity against cyclin-dependent kinase 2 (CDK2).[10]
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Antimicrobial: Pyrazole-containing compounds have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[11] The mechanism of action can vary, with some derivatives inhibiting essential enzymes in bacterial metabolic pathways.
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Anti-inflammatory: The pyrazole ring is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[1]
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Antiviral: Certain N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been found to interfere with the replication of viruses like the respiratory syncytial virus (RSV).[12]
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrazole derivatives as kinase inhibitors, a logical starting point for investigating the mechanism of action of 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline would be its effect on kinase-mediated signaling pathways implicated in cancer and inflammation. A hypothetical workflow for such an investigation is presented below.
Caption: Hypothetical workflow for investigating the impact of the title compound on a kinase signaling pathway.
Characterization Data (Exemplary)
Detailed spectral data for 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)aniline is not published. However, based on the analysis of similar compounds, the following are expected spectral characteristics:
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¹H NMR: Signals corresponding to the protons on the aniline and pyrazole rings, as well as the methyl group. The aromatic protons would appear in the range of δ 6.5-8.0 ppm, while the methyl protons would be a singlet around δ 3.5-4.0 ppm.[13][14]
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¹³C NMR: Resonances for the ten carbon atoms in the molecule, with aromatic carbons appearing in the downfield region.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern for a monobrominated compound.
Conclusion
3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline is a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural motifs are common in a wide range of biologically active compounds. This technical guide provides a foundational understanding of its properties, plausible synthesis, and potential applications based on the current knowledge of related chemical structures. Further experimental work is necessary to fully elucidate the chemical and biological characteristics of this specific molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. 573711-38-3|3-(4-Bromo-1-methyl-1H-pyrazol-5-yl)aniline|BLD Pharm [bldpharm.com]
- 6. 3-[(4-Bromo-1H-pyrazol-1-yl)methyl]aniline | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-(4-Bromo-1-methyl-1H-pyrazol-3-yl)aniline - Amerigo Scientific [amerigoscientific.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jmchemsci.com [jmchemsci.com]
- 14. rsc.org [rsc.org]
